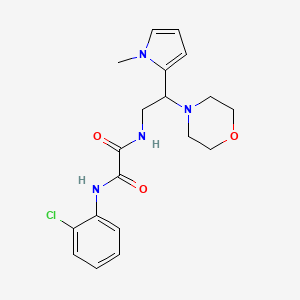
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1990s by Pfizer as part of their research into the development of new pain medications. CP-47,497 has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.
Aplicaciones Científicas De Investigación
Molecular Interactions and Antagonistic Activities
"N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide" demonstrates significant interaction with cannabinoid receptors, showcasing its potential as a selective antagonist. The compound's ability to modulate receptor activity could have implications for research in neurological disorders and the development of new therapeutic agents. Studies have elucidated its inverse agonistic properties at cannabinoid CB1 receptors, suggesting a complex mechanism of action that could inform drug design strategies targeting these receptors (Landsman et al., 1997).
Structural and Conformational Analysis
The compound's molecular structure and conformational dynamics are of interest in the context of understanding its interaction with biological targets. Research involving comparative molecular field analysis (CoMFA) and other computational methods have provided insights into the structural requirements for binding to cannabinoid receptors, offering a foundation for the rational design of novel compounds with improved efficacy and selectivity (Shim et al., 2002).
Synthetic Methodologies and Chemical Reactions
Investigations into the synthesis and reactions of compounds containing similar structural motifs have broadened the understanding of their chemical properties and potential applications in synthetic chemistry. For example, research on the reactions of oxazolidino and pyrido thiazines with cyclic amines has contributed to the development of new synthetic routes for heterocyclic compounds, which are valuable in pharmaceutical research and development (Solov’eva et al., 1993).
Applications in Catalysis and Material Science
The compound and its derivatives have been explored for their catalytic properties, demonstrating potential applications in organic synthesis. For instance, studies on copper-catalyzed coupling reactions have highlighted the effectiveness of related ligands, paving the way for the development of more efficient and selective catalytic systems (Chen et al., 2023).
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-23-8-4-7-16(23)17(24-9-11-27-12-10-24)13-21-18(25)19(26)22-15-6-3-2-5-14(15)20/h2-8,17H,9-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKBHKJEZZRQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
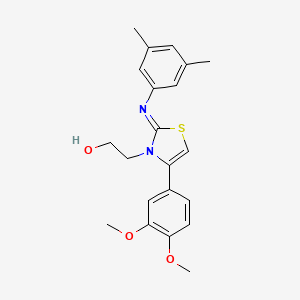

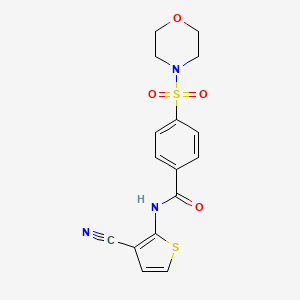
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

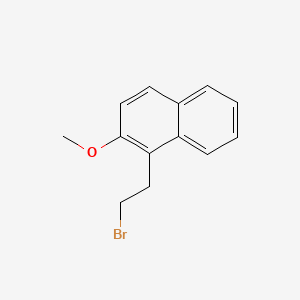
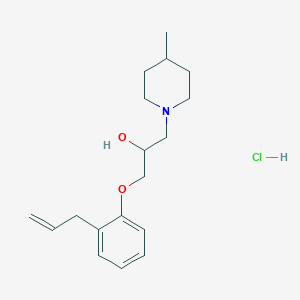
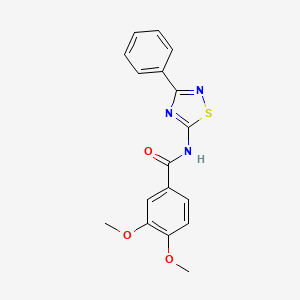

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)
amine hydrochloride](/img/structure/B2744179.png)